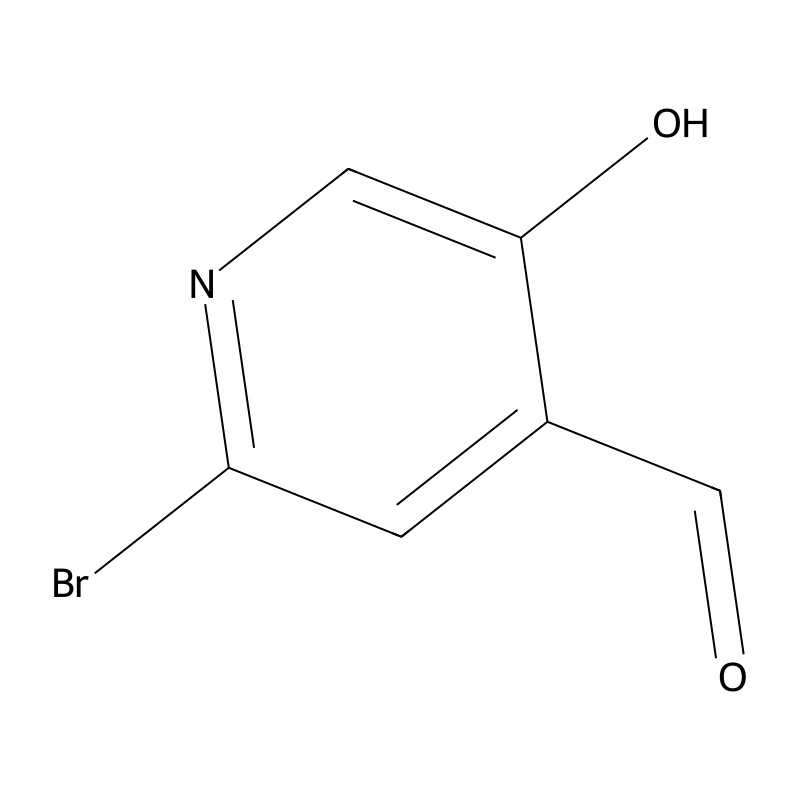2-Bromo-5-hydroxyisonicotinaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
- Organic Synthesis: The presence of a reactive aldehyde group (CHO) and a halogen (Br) suggests 2-Bromo-5-hydroxyisonicotinaldehyde could be a valuable intermediate for the synthesis of more complex molecules. Its pyridine ring structure, a common scaffold in medicinal chemistry, further enhances this possibility [].
- Development of New Pharmaceuticals: The pyridine ring and functional groups (Br and OH) present in 2-Bromo-5-hydroxyisonicotinaldehyde are found in various bioactive molecules. Researchers might explore if this compound exhibits interesting biological properties or if it can be modified into new drug candidates [].
2-Bromo-5-hydroxyisonicotinaldehyde is a chemical compound with the formula C₆H₄BrNO₂ and a molecular weight of approximately 202.01 g/mol. It features a bromine atom and a hydroxyl group attached to an isonicotinic aldehyde structure, which is a derivative of pyridine. The compound is characterized by its aromatic ring and functional groups that contribute to its reactivity and potential biological activity.
- Electrophilic Substitution: The presence of the bromine atom allows for electrophilic substitution reactions, which can modify the aromatic ring.
- Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions, making it reactive towards nucleophiles like amines or alcohols.
- Reduction Reactions: The aldehyde can be reduced to an alcohol, further altering its chemical properties.
2-Bromo-5-hydroxyisonicotinaldehyde exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as:
- Antimicrobial Agent: Its structure suggests potential interactions with biological targets, making it a candidate for antimicrobial applications.
- Anticancer Activity: Preliminary studies indicate that it may inhibit cancer cell growth, although further research is needed to elucidate the mechanisms involved.
Several methods exist for synthesizing 2-Bromo-5-hydroxyisonicotinaldehyde:
- Bromination of Isonicotinaldehyde: This method involves the bromination of isonicotinaldehyde using bromine or brominating agents.
- Hydroxylation Reactions: Hydroxylation can be achieved through various methods, including using hydroxylating agents under controlled conditions.
- Multi-step Synthesis: A more complex synthesis may involve protecting groups and deprotection steps, similar to methods used for related pyridine compounds .
Studies on the interactions of 2-Bromo-5-hydroxyisonicotinaldehyde with biological systems have indicated:
- Potential binding affinities with specific proteins or enzymes.
- Effects on cellular pathways related to apoptosis and cell proliferation.
These studies are crucial for understanding its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-Bromo-5-hydroxyisonicotinaldehyde. Here are some noteworthy comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Bromo-2-hydroxyisonicotinaldehyde | Isonicotinaldehyde derivative | Hydroxyl group at position 2 |
| 2-Bromo-5-hydroxybenzaldehyde | Benzaldehyde derivative | Lacks the nitrogen atom in the ring |
| 5-Chloro-2-hydroxyisonicotinaldehyde | Isonicotinaldehyde derivative | Chlorine instead of bromine |
Uniqueness of 2-Bromo-5-Hydroxyisonicotinaldehyde
The unique combination of a bromine atom and a hydroxyl group on the isonicotinic framework distinguishes this compound from its analogs, potentially enhancing its reactivity and biological activity compared to other similar compounds.








